molecular formula C10H9N3O B2680306 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one CAS No. 1515012-63-1

1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one

Cat. No. B2680306
CAS RN: 1515012-63-1
M. Wt: 187.202
InChI Key: FNXYBMILANRLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one” is a type of 1,2,4-triazole derivative . These types of compounds are important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD . The InChI code for a similar compound, 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea, is 1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H, (H2,12,13,15) .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea has a molecular weight of 203.2 and is a solid at room temperature . Other compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including “1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one”, have shown promising results as anticancer agents . In a study, several novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antimicrobial Agents

1,2,4-triazole derivatives have been used as antimicrobial agents . The ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Analgesic and Anti-inflammatory Agents

1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold, a derivative of 1,2,4-triazole, has been reported to have analgesic and anti-inflammatory activities .

Antioxidant Agents

1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold has also been reported to have antioxidant activities .

Antiviral Agents

1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as ribavirin, which is an antiviral .

Enzyme Inhibitors

1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been reported to have enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been reported to have antitubercular activities .

Insecticides, Fungicides, and Plant Growth Regulators

Derivatives of 1,2,3-triazole have been used as insecticides, fungicides, and plant growth regulators .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . Therefore, it is plausible that 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one may interact with its targets in a similar manner, leading to cell death.

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects against cancer cell lines , suggesting that this compound may have similar effects.

properties

IUPAC Name

1-[3-(1,2,4-triazol-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-6-11-12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYBMILANRLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.